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molecular formula C8H6O4 B028438 Phthalic Acid-d4 CAS No. 87976-26-9

Phthalic Acid-d4

Cat. No. B028438
M. Wt: 170.15 g/mol
InChI Key: XNGIFLGASWRNHJ-RHQRLBAQSA-N
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Patent
US04355093

Procedure details

1.2 A 12% strength solution of a mixture of 2 parts of benzoin ethyl ether, 6 parts of the reaction product of 1 mole of toluylene diisocyanate and 2 moles of β-hydroxyethyl methacrylate and 92 parts of the polyvinyl alcohol/methacrylic anhydride reaction product, prepared as described in 1.1, in a mixture of equal parts of water and ethanol is prepared. The solution is applied to a steel sheet which has been coated with a polyurethane adhesive according to German Laid-Open Application DOS No. 1,597,515 (prepared from a commercial hydroxy-containing polyester, obtained from 2.5 moles of adipic acid, 0.5 mole of phthalic acid and 4 moles of 1,1,1-trimethylolpropane, by reaction with a triisocyanate prepared by reacting 3 moles of toluylene diisocyanate with 1 mole of 1,1,1-trimethylolpropane), the amount of solution applied to the sheet being such that, after curing for 7 minutes in a cabinet dryer at 150° C., a 10 μm thick intermediate layer (c) results.
[Compound]
Name
triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyvinyl alcohol methacrylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(OC(C1C=CC=CC=1)[C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)C.C1C=CC(C(N=C=O)N=[C:27]=[O:28])=CC=1.[C:32]([O:37]CCO)(=[O:36])[C:33]([CH3:35])=C.[OH2:41]>C(O)C>[C:5]([OH:12])(=[O:28])[CH2:6][CH2:11][CH2:35][CH2:33][C:32]([OH:37])=[O:36].[C:32]([OH:37])(=[O:36])[C:11]1[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:5]([OH:12])=[O:41].[CH2:27]([C:6]([CH2:5][OH:12])([CH2:7][OH:36])[CH2:11][CH3:10])[OH:28]

Inputs

Step One
Name
triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C1=CC=CC=C1)=O)C1=CC=CC=C1
Name
Quantity
1 mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(N=C=O)N=C=O
Name
Quantity
2 mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
polyvinyl alcohol methacrylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.5 mol
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol
Name
Type
product
Smiles
C(O)C(CC)(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04355093

Procedure details

1.2 A 12% strength solution of a mixture of 2 parts of benzoin ethyl ether, 6 parts of the reaction product of 1 mole of toluylene diisocyanate and 2 moles of β-hydroxyethyl methacrylate and 92 parts of the polyvinyl alcohol/methacrylic anhydride reaction product, prepared as described in 1.1, in a mixture of equal parts of water and ethanol is prepared. The solution is applied to a steel sheet which has been coated with a polyurethane adhesive according to German Laid-Open Application DOS No. 1,597,515 (prepared from a commercial hydroxy-containing polyester, obtained from 2.5 moles of adipic acid, 0.5 mole of phthalic acid and 4 moles of 1,1,1-trimethylolpropane, by reaction with a triisocyanate prepared by reacting 3 moles of toluylene diisocyanate with 1 mole of 1,1,1-trimethylolpropane), the amount of solution applied to the sheet being such that, after curing for 7 minutes in a cabinet dryer at 150° C., a 10 μm thick intermediate layer (c) results.
[Compound]
Name
triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyvinyl alcohol methacrylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(OC(C1C=CC=CC=1)[C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)C.C1C=CC(C(N=C=O)N=[C:27]=[O:28])=CC=1.[C:32]([O:37]CCO)(=[O:36])[C:33]([CH3:35])=C.[OH2:41]>C(O)C>[C:5]([OH:12])(=[O:28])[CH2:6][CH2:11][CH2:35][CH2:33][C:32]([OH:37])=[O:36].[C:32]([OH:37])(=[O:36])[C:11]1[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:5]([OH:12])=[O:41].[CH2:27]([C:6]([CH2:5][OH:12])([CH2:7][OH:36])[CH2:11][CH3:10])[OH:28]

Inputs

Step One
Name
triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C1=CC=CC=C1)=O)C1=CC=CC=C1
Name
Quantity
1 mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(N=C=O)N=C=O
Name
Quantity
2 mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
polyvinyl alcohol methacrylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.5 mol
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol
Name
Type
product
Smiles
C(O)C(CC)(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04355093

Procedure details

1.2 A 12% strength solution of a mixture of 2 parts of benzoin ethyl ether, 6 parts of the reaction product of 1 mole of toluylene diisocyanate and 2 moles of β-hydroxyethyl methacrylate and 92 parts of the polyvinyl alcohol/methacrylic anhydride reaction product, prepared as described in 1.1, in a mixture of equal parts of water and ethanol is prepared. The solution is applied to a steel sheet which has been coated with a polyurethane adhesive according to German Laid-Open Application DOS No. 1,597,515 (prepared from a commercial hydroxy-containing polyester, obtained from 2.5 moles of adipic acid, 0.5 mole of phthalic acid and 4 moles of 1,1,1-trimethylolpropane, by reaction with a triisocyanate prepared by reacting 3 moles of toluylene diisocyanate with 1 mole of 1,1,1-trimethylolpropane), the amount of solution applied to the sheet being such that, after curing for 7 minutes in a cabinet dryer at 150° C., a 10 μm thick intermediate layer (c) results.
[Compound]
Name
triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
2 mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyvinyl alcohol methacrylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(OC(C1C=CC=CC=1)[C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)C.C1C=CC(C(N=C=O)N=[C:27]=[O:28])=CC=1.[C:32]([O:37]CCO)(=[O:36])[C:33]([CH3:35])=C.[OH2:41]>C(O)C>[C:5]([OH:12])(=[O:28])[CH2:6][CH2:11][CH2:35][CH2:33][C:32]([OH:37])=[O:36].[C:32]([OH:37])(=[O:36])[C:11]1[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:5]([OH:12])=[O:41].[CH2:27]([C:6]([CH2:5][OH:12])([CH2:7][OH:36])[CH2:11][CH3:10])[OH:28]

Inputs

Step One
Name
triisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C1=CC=CC=C1)=O)C1=CC=CC=C1
Name
Quantity
1 mol
Type
reactant
Smiles
C1=CC=C(C=C1)C(N=C=O)N=C=O
Name
Quantity
2 mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
polyvinyl alcohol methacrylic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Six
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
polyurethane
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
is prepared

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(=O)O)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.5 mol
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.5 mol
Name
Type
product
Smiles
C(O)C(CC)(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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